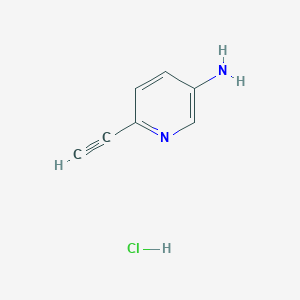

6-Ethynylpyridin-3-amine hydrochloride

Beschreibung

6-Ethynylpyridin-3-amine hydrochloride (CAS: 1256824-94-8) is a pyridine derivative with an ethynyl (-C≡CH) substituent at the 6-position and an amine group at the 3-position, formulated as C₇H₇ClN₂ (molecular weight: 154.59 g/mol). It is a solid with 97% purity, commercially available in quantities ranging from 100 mg to 5 g . The ethynyl group confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and materials chemistry. Its hydrochloride salt enhances water solubility, a critical feature for biological applications.

Eigenschaften

Molekularformel |

C7H7ClN2 |

|---|---|

Molekulargewicht |

154.60 g/mol |

IUPAC-Name |

6-ethynylpyridin-3-amine;hydrochloride |

InChI |

InChI=1S/C7H6N2.ClH/c1-2-7-4-3-6(8)5-9-7;/h1,3-5H,8H2;1H |

InChI-Schlüssel |

GGSFPNKKPRXAEJ-UHFFFAOYSA-N |

Kanonische SMILES |

C#CC1=NC=C(C=C1)N.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, where an ethynyl group is introduced using an ethynyl halide and a palladium catalyst . The reaction conditions often include a base, such as triethylamine, and a solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of pyridine derivatives, including 6-Ethynylpyridin-3-amine hydrochloride, often employs large-scale catalytic processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced catalytic systems are common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

6-Ethynylpyridin-3-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

Reduction: The compound can be reduced to form saturated derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Formation of pyridine carboxylic acids.

Reduction: Formation of ethylpyridin-3-amine derivatives.

Substitution: Formation of N-substituted pyridin-3-amines.

Wissenschaftliche Forschungsanwendungen

6-Ethynylpyridin-3-amine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of advanced materials and catalysts

Wirkmechanismus

The mechanism of action of 6-Ethynylpyridin-3-amine hydrochloride involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The following table summarizes key differences between 6-ethynylpyridin-3-amine hydrochloride and analogous pyridine derivatives:

Substituent Effects

- Ethynyl vs.

- Ethynyl vs. Difluoromethyl : The difluoromethyl group (-CF₂H) is strongly electron-withdrawing, increasing the acidity of adjacent protons, whereas the ethynyl group is electron-deficient but less polar .

- Ethynyl vs. Chloro/Bromo : Halogen substituents (e.g., in –11) improve lipophilicity and binding affinity in hydrophobic pockets but may introduce toxicity risks .

Purity and Analytical Methods

Pharmacological Implications

- The ethynyl group’s metabolic stability (resistance to cytochrome P450 oxidation) may prolong the half-life of drug candidates compared to methyl or halogenated analogs .

- Bulky substituents, as seen in the cyclopropylmethyl derivative (), could hinder blood-brain barrier penetration, whereas the ethynyl group’s compact size may improve bioavailability .

Biologische Aktivität

6-Ethynylpyridin-3-amine hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, supported by research findings and case studies.

Chemical Structure and Synthesis

6-Ethynylpyridin-3-amine hydrochloride features an ethynyl group attached to the pyridine ring, which is known to enhance its reactivity and biological properties. The synthesis typically involves the following steps:

- Formation of Pyridine Derivative : The initial step often includes the reaction of 2-bromopyridine with acetylene derivatives under palladium catalysis.

- Hydrochloride Salt Formation : The resulting amine can be converted into its hydrochloride salt by treatment with hydrochloric acid, enhancing its solubility for biological assays.

The mechanism of action for 6-Ethynylpyridin-3-amine hydrochloride primarily involves interaction with specific enzymes and receptors. It has been shown to act as an inhibitor or modulator for various biological targets, which may include:

- Enzyme Inhibition : The compound can inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases like cancer.

- Receptor Binding : It may interact with neurotransmitter receptors, influencing signaling pathways critical for neurological functions.

Biological Activity and Research Findings

Research indicates that 6-Ethynylpyridin-3-amine hydrochloride exhibits several biological activities, including:

- Antimicrobial Properties : Studies have demonstrated that this compound has significant antimicrobial effects against various bacterial strains, making it a candidate for further development as an antibiotic agent.

- Anticancer Activity : In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting potential use in cancer therapy.

Table 1: Summary of Biological Activities

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial activity of 6-Ethynylpyridin-3-amine hydrochloride against a panel of bacterial strains. The compound showed a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as a new therapeutic agent. -

Cancer Cell Line Studies :

In a series of experiments using human cancer cell lines (e.g., breast and colon cancer), the compound was found to significantly reduce cell viability through apoptosis induction pathways. This suggests its utility in developing targeted cancer therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.